

Comparative Crystallographic Analysis of a Heterocyclic Derivative of 4-Fluorobenzyl Bromide

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Compound of Interest

Compound Name: *4-Fluoro-2-methylbenzyl bromide*

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This guide provides a comparative analysis of the X-ray crystallographic data of a compound derived from a precursor similar to **4-Fluoro-2-methylbenzyl bromide**, namely 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole. The analysis is contextualized with alternative X-ray diffraction techniques and structural comparisons to other organofluorine compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-2-methylbenzyl bromide and its derivatives are important building blocks in the synthesis of pharmaceuticals and advanced materials.[1][4] The introduction of a fluorine atom can significantly influence the metabolic stability and bioavailability of drug candidates.[1] Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for rational drug design and the development of novel materials. This guide focuses on the crystal structure of a synthesized imidazo[2,1-b][1][2][3]thiadiazole derivative and compares its analytical data with other relevant structures and techniques.

Data Presentation: Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole.[5]

Parameter	Value
Compound Name	2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2] [3]thiadiazole
Chemical Formula	C ₁₇ H ₁₂ FN ₃ S
Crystal System	Triclinic
Space Group	P-1
a (Å)	10.123(5)
b (Å)	12.456(6)
c (Å)	13.567(7)
α (°)	67.89(1)
β (°)	89.12(1)
γ (°)	87.65(1)
Volume (Å ³)	1582.1(1)
Z	3

Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction provides high-resolution structural data, powder X-ray diffraction is a valuable alternative, particularly for materials that do not readily form large single crystals. The table below offers a conceptual comparison of the two techniques, drawing on methodologies described for methoxy derivatives of benzyl bromide.[2]

Feature	Single-Crystal X-ray Diffraction	Powder X-ray Diffraction
Sample Type	Single, well-ordered crystal	Polycrystalline powder
Data Quality	High resolution, precise atomic coordinates	Lower resolution, potential for peak overlap
Structure Solution	Direct methods, Patterson function	Direct-space methods (e.g., Genetic Algorithm), Rietveld refinement ^[2]
Information Obtained	Precise bond lengths, bond angles, torsion angles, absolute stereochemistry	Unit cell parameters, phase identification and quantification, crystal size
Typical Application	Detailed structural elucidation of novel compounds	Routine analysis, phase purity analysis, study of crystalline materials

Structural Comparison with other Fluorinated Compounds

The presence of fluorine in a molecule can lead to specific intermolecular interactions, such as C–H…F hydrogen bonds and π – π stacking, which influence the crystal packing.^[5] For instance, the crystal structure of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-4-methylimidazolium bromide exhibits anion– π interactions and C–H…Br hydrogen bonding.^[6] Similarly, the structure of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihdropyrimidine-5-carbonitrile shows a specific dihedral angle between the pyrimidinyl and fluorobenzene rings.^[7] These examples highlight the diverse supramolecular assemblies that can be directed by the fluorine substituent.

Experimental Protocols

Synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole^[5]

A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine and 4-fluorophenacyl bromide in ethanol is refluxed for several hours. The resulting hydrobromide salt is neutralized with an aqueous solution of sodium bicarbonate. The precipitated product is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the title compound.

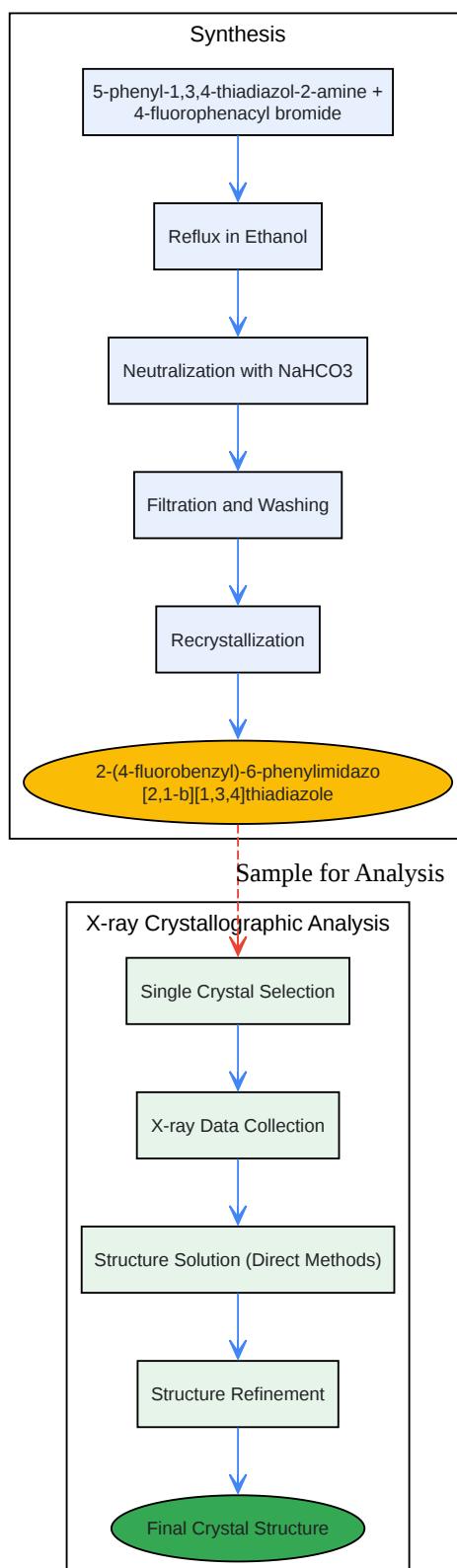
Single-Crystal X-ray Diffraction[5]

A suitable single crystal of the compound is mounted on a goniometer. X-ray intensity data are collected at a specific temperature using a diffractometer equipped with a graphite-monochromated Mo K α radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Powder X-ray Diffraction[2]

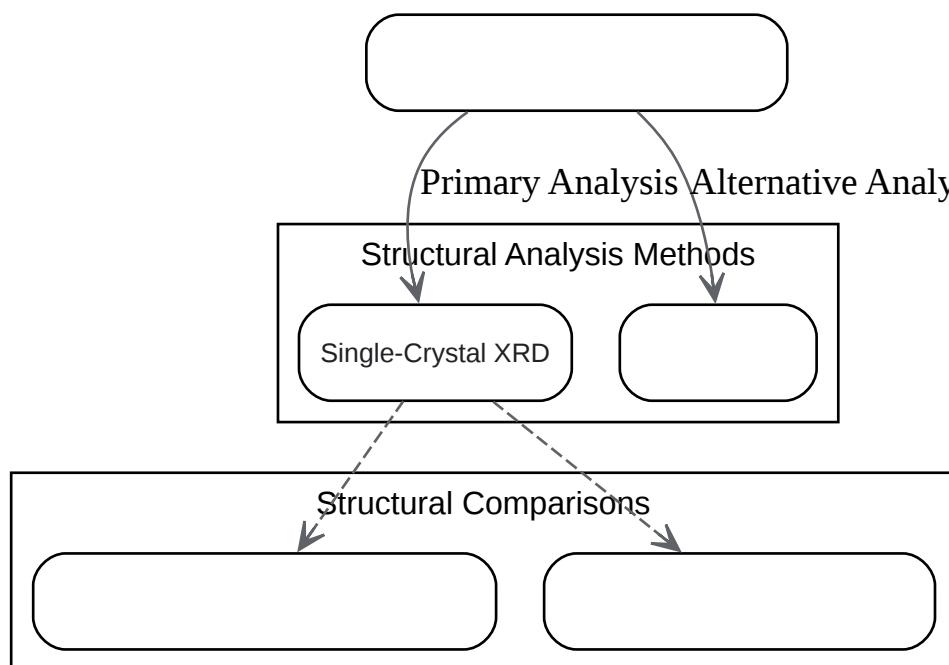
The sample is ground to a fine powder and loaded into a capillary tube. The powder X-ray diffraction pattern is recorded in transmission mode on a diffractometer using Cu K α 1 radiation. The unit cell parameters are determined from the indexed pattern, and the structure can be solved using direct-space methods followed by Rietveld refinement.

Visualizations



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Caption: Workflow for the synthesis and X-ray crystallographic analysis.



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Caption: Logical relationships in the comparative analysis.

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